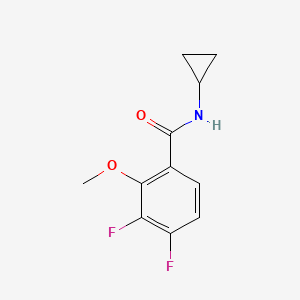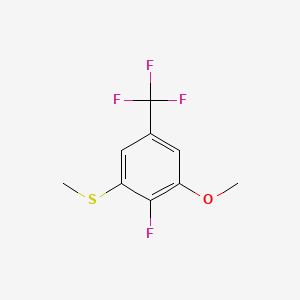
(2-Fluoro-3-methoxy-5-(trifluoromethyl)phenyl)(methyl)sulfane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Fluoro-3-methoxy-5-(trifluoromethyl)phenyl)(methyl)sulfane is an organosulfur compound characterized by the presence of fluorine, methoxy, and trifluoromethyl groups attached to a phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the use of trifluoromethylation reactions, which are known for their ability to introduce trifluoromethyl groups into organic molecules
Industrial Production Methods
Industrial production of this compound may involve large-scale trifluoromethylation processes, utilizing specialized equipment to handle the reactive intermediates and ensure high yields. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(2-Fluoro-3-methoxy-5-(trifluoromethyl)phenyl)(methyl)sulfane undergoes various types of chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the fluorine or trifluoromethyl groups.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (2-Fluoro-3-methoxy-5-(trifluoromethyl)phenyl)(methyl)sulfane is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biology and medicine, this compound is studied for its potential as a pharmaceutical agent. The presence of fluorine and trifluoromethyl groups can enhance the bioavailability and metabolic stability of drug candidates, making it a promising scaffold for drug design .
Industry
In the industrial sector, this compound is used in the development of agrochemicals and materials. Its unique chemical properties can improve the efficacy and durability of products in these fields .
Mecanismo De Acción
The mechanism of action of (2-Fluoro-3-methoxy-5-(trifluoromethyl)phenyl)(methyl)sulfane involves its interaction with specific molecular targets and pathways. The compound’s functional groups can interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, the trifluoromethyl group can enhance the compound’s binding affinity to certain targets, increasing its potency .
Comparación Con Compuestos Similares
Similar Compounds
- (2-Fluoro-5-methoxy-3-methylphenyl)(methyl)sulfane
- (2-Fluoro-5-methoxy-3-(trifluoromethyl)phenyl)(methyl)sulfane
Uniqueness
Compared to similar compounds, (2-Fluoro-3-methoxy-5-(trifluoromethyl)phenyl)(methyl)sulfane stands out due to the specific arrangement of its functional groups. The presence of both fluorine and trifluoromethyl groups on the phenyl ring can significantly influence its chemical reactivity and biological activity, making it a unique and valuable compound for research and industrial applications .
Propiedades
IUPAC Name |
2-fluoro-1-methoxy-3-methylsulfanyl-5-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F4OS/c1-14-6-3-5(9(11,12)13)4-7(15-2)8(6)10/h3-4H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSLGCNIGESHIIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C(F)(F)F)SC)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F4OS |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.22 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
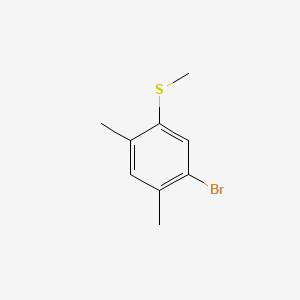
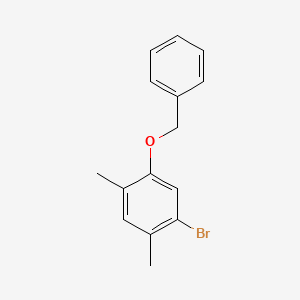
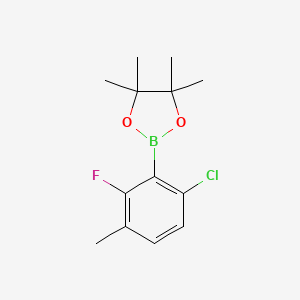
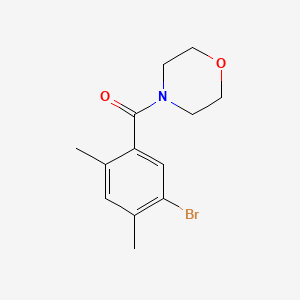
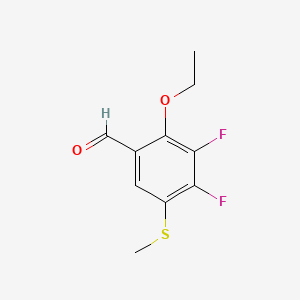

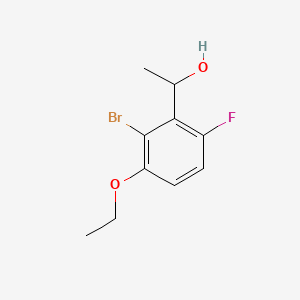
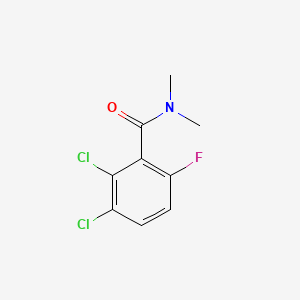
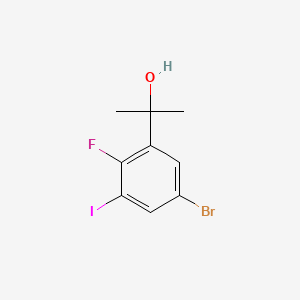
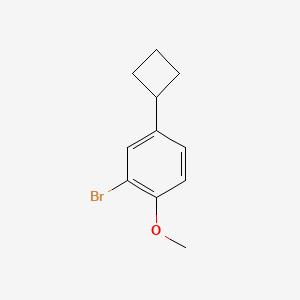


![Ethyl dibenzo[b,d]thiophene-4-carboxylate](/img/structure/B6286537.png)
